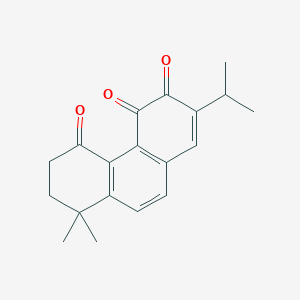

1-Oxomiltirone

Description

Properties

IUPAC Name |

8,8-dimethyl-2-propan-2-yl-6,7-dihydrophenanthrene-3,4,5-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-10(2)12-9-11-5-6-13-16(15(11)18(22)17(12)21)14(20)7-8-19(13,3)4/h5-6,9-10H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIMKJVQYOXHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C3=C(C=C2)C(CCC3=O)(C)C)C(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401152430 | |

| Record name | 7,8-Dihydro-8,8-dimethyl-2-(1-methylethyl)-3,4,5(6H)-phenanthrenetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401152430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142546-16-5 | |

| Record name | 7,8-Dihydro-8,8-dimethyl-2-(1-methylethyl)-3,4,5(6H)-phenanthrenetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142546-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydro-8,8-dimethyl-2-(1-methylethyl)-3,4,5(6H)-phenanthrenetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401152430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxomiltirone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxomiltirone is a bioactive diterpenoid quinone derived from Salvia miltiorrhiza Bunge (Danshen), a plant with a long history of use in traditional Chinese medicine. As a member of the tanshinone family, this compound has garnered interest within the scientific community for its potential therapeutic applications. A thorough understanding of its physicochemical properties is fundamental for researchers and drug development professionals to advance its study from the laboratory to potential clinical applications. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, experimental protocols for their determination, and insights into its biological interactions.

Physicochemical Data

A comprehensive summary of the key physicochemical properties of this compound is presented in the following tables. This data is crucial for predicting its behavior in biological systems and for the design of appropriate formulation and delivery strategies.

| Property | Value |

| IUPAC Name | (4bS,8aS)-1,2,3,4,4b,5,6,7,8,8a-decahydro-1,1,4b,8,8-pentamethylphenanthrene-9,10-dione |

| Molecular Formula | C₁₉H₂₆O₂ |

| Molecular Weight | 286.41 g/mol |

| Appearance | Reddish crystals |

| Melting Point | 105-107 °C |

Table 1: General and Physical Properties of this compound

| Solvent | Solubility |

| Water | Insoluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Chloroform | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Table 2: Solubility Profile of this compound

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound. The following tables summarize the characteristic spectral data.

| Type | Wavenumber (cm⁻¹) | Assignment |

| Infrared (IR) | ~1670 | C=O stretching (quinone) |

| ~1640 | C=C stretching (aromatic) | |

| ~2950-2850 | C-H stretching (aliphatic) |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Type | Wavelength (λmax, nm) | Solvent |

| UV-Visible (UV-Vis) | ~250, 280, 400 | Methanol |

Table 4: UV-Visible (UV-Vis) Spectroscopy Data for this compound

| Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR (in CDCl₃) | ~7.5-7.0 | m | Aromatic protons |

| ~3.0-1.0 | m | Aliphatic protons | |

| ¹³C NMR (in CDCl₃) | ~185-180 | s | Carbonyl carbons (quinone) |

| ~150-120 | m | Aromatic carbons | |

| ~40-20 | m | Aliphatic carbons |

Table 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound (Note: Specific assignments require detailed 2D NMR analysis.)

| Type | m/z | Interpretation |

| Mass Spectrometry (MS) | 286 | [M]⁺ (Molecular ion) |

| Varies | Fragmentation pattern reveals the loss of alkyl and carbonyl groups. |

Table 6: Mass Spectrometry (MS) Data for this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of physicochemical data. The following sections outline standard experimental protocols for determining the properties of diterpenoids like this compound.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline this compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded.

Solubility Determination

The solubility of this compound in various solvents is determined using the shake-flask method. An excess amount of the compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: An IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or dissolved in a suitable solvent like chloroform. The spectrum is recorded over the range of 4000-400 cm⁻¹.[1][2]

-

UV-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum is obtained by dissolving a known concentration of this compound in a transparent solvent, such as methanol. The absorbance is measured over a wavelength range of approximately 200-800 nm using a double-beam spectrophotometer.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][5][6]

-

Mass Spectrometry (MS): Mass spectra are typically obtained using an electron ionization (EI) source coupled to a mass analyzer. The fragmentation pattern provides information about the molecular weight and the structure of the molecule.[7][8][9][10]

Biological Interactions and Signaling Pathways

While the specific signaling pathways directly modulated by this compound are still under active investigation, its structural similarity to other tanshinones suggests potential interactions with various cellular targets. Tanshinones are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, often through the modulation of key signaling pathways.

A potential area of investigation for this compound is its effect on inflammatory pathways. A simplified representation of a generic inflammatory signaling pathway that could be influenced by compounds like this compound is shown below.

Further research is required to elucidate the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

Experimental Workflow for Physicochemical Characterization

The logical flow for the comprehensive physicochemical characterization of a novel or isolated compound like this compound is depicted in the following diagram.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigations into its biological activities and the underlying signaling pathways are warranted to fully explore the therapeutic potential of this promising natural compound.

References

- 1. IR _2007 [uanlch.vscht.cz]

- 2. edu.rsc.org [edu.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. cds.ismrm.org [cds.ismrm.org]

- 5. mdpi.com [mdpi.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

1-Oxomiltirone: A Technical Guide to its Discovery, Natural Sources, and Biological Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Oxomiltirone, a bioactive diterpenoid quinone. The document details its discovery, primary natural sources, experimental protocols for its isolation and quantification, and an exploration of its interactions with key cellular signaling pathways.

Discovery and Natural Occurrence

This compound belongs to the tanshinone family, a class of abietane diterpenes first isolated from the dried roots of Salvia miltiorrhiza Bunge (Danshen) in the 1930s. While the precise first report of this compound is not definitively cited in readily available literature, it is recognized as a constituent of this well-known medicinal plant. Salvia miltiorrhiza, a perennial plant native to China and Japan, is the principal natural source of this compound and other pharmacologically active tanshinones.[1][2] These lipophilic compounds are primarily concentrated in the roots of the plant.[1]

Experimental Protocols

Isolation of this compound from Salvia miltiorrhiza

The following protocol outlines a general method for the extraction and isolation of this compound from the dried roots of Salvia miltiorrhiza.

Materials:

-

Dried and powdered roots of Salvia miltiorrhiza

-

Methanol

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Silica gel for column chromatography

-

Elution solvents (e.g., hexane-ethyl acetate gradient)

Procedure:

-

Extraction: An accurately weighed amount of powdered Salvia miltiorrhiza root (e.g., 0.5 g) is suspended in methanol (e.g., 50 ml).[3]

-

The mixture is subjected to ultrasonication for a specified period (e.g., 10 minutes) to enhance extraction efficiency.[3]

-

Centrifugation: The resulting mixture is centrifuged at a specific speed and temperature (e.g., 9,000 g at 4°C for 10 minutes) to separate the supernatant from the solid plant material.[3]

-

Concentration: The supernatant is collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the different tanshinones. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Isolation: Fractions containing this compound are combined and the solvent evaporated to yield the purified compound. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

References

- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 2. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

1-Oxomiltirone: A Technical Guide on its Role in Traditional Chinese Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxomiltirone, a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), is a key component of a revered herb in Traditional Chinese Medicine (TCM). For centuries, Danshen has been utilized in the treatment of a multitude of ailments, particularly cardiovascular and cerebrovascular diseases. Modern pharmacological research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of its constituents, with this compound emerging as a compound of significant interest. This technical guide provides a comprehensive overview of this compound, focusing on its biological activities, underlying signaling pathways, and the experimental methodologies used for its investigation. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, aiming to facilitate further exploration of this compound's therapeutic potential.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, holds a prominent place in the pharmacopeia of Traditional Chinese Medicine. Its roots are rich in a variety of bioactive compounds, broadly classified into hydrophilic phenolic acids and lipophilic diterpenoids. Among the latter, this compound has been identified as a significant contributor to the herb's pharmacological profile. This guide will delve into the technical aspects of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Biological Activities and Quantitative Data

The primary biological activities of this compound that have been investigated are its anti-inflammatory and antioxidant effects. The latter is primarily mediated through the activation of the Nrf2 signaling pathway.

Anti-inflammatory Activity

While the anti-inflammatory properties of this compound are recognized, specific quantitative data from peer-reviewed literature is still emerging. Further research is required to quantify its inhibitory effects on key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).

Antioxidant Activity via Nrf2 Activation

This compound has been shown to be a potent inducer of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. A key marker for Nrf2 activation is the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1 or QR1).

| Bioactivity | Assay | Cell Line | Parameter | Value | Reference |

| Nrf2 Activation | Quinone Reductase Induction | Hepa 1c1c7 | Concentration for 2-fold induction of QR activity | 0.40 µM | [1] |

Signaling Pathways

The biological effects of this compound are orchestrated through its modulation of specific signaling pathways. The most well-documented of these is the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. This compound is believed to act as an Nrf2 activator by interacting with Keap1, thereby unleashing the cytoprotective Nrf2 response.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.

Quinone Reductase (QR) Induction Assay

This assay is a widely used method to screen for Nrf2 activators by measuring the enzymatic activity of NQO1.

Objective: To determine the ability of this compound to induce the activity of quinone reductase in cultured cells.

Materials:

-

Hepa 1c1c7 murine hepatoma cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Lysis buffer (e.g., 0.8% digitonin in 2 mM EDTA, pH 7.8)

-

Assay reaction mixture:

-

Tris-HCl buffer (25 mM, pH 7.4)

-

Bovine serum albumin (BSA)

-

Tween 20

-

FAD

-

Glucose-6-phosphate

-

NADP+

-

Glucose-6-phosphate dehydrogenase

-

Menadione (as the substrate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed Hepa 1c1c7 cells in 96-well plates at an appropriate density.

-

Allow cells to attach and grow for 24 hours.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours). Include a vehicle control (solvent only).

-

-

Cell Lysis:

-

After the treatment period, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells by adding the lysis buffer and incubating for a specified time at 37°C.

-

-

Enzyme Assay:

-

Add the assay reaction mixture to each well containing the cell lysate.

-

Incubate the plate at room temperature, protected from light.

-

The NQO1 enzyme in the lysate will reduce menadione, which in turn reduces MTT to a colored formazan product.

-

-

Data Analysis:

-

Measure the absorbance of the formazan product at a specific wavelength (e.g., 610 nm) using a microplate reader.

-

Normalize the QR activity to the total protein concentration in each well.

-

Calculate the fold induction of QR activity relative to the vehicle control.

-

Determine the concentration of this compound required for a 2-fold induction of QR activity.

-

References

CAS number and molecular formula of 1-Oxomiltirone

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

| Identifier | Value |

| CAS Number | 134772-71-9 |

| Molecular Formula | C₂₀H₂₆O₂ |

| Molecular Weight | 298.42 g/mol |

| IUPAC Name | (4bS,8aS)-1,2,3,4b,5,6,7,8,8a,9-decahydrophenanthrene-1,2-dione |

Pharmacological Properties of 1-Oxomiltirone

This compound is an abietane diterpenoid, a class of natural products known for a wide range of biological activities.[1] While specific in-depth studies on this compound are limited, the broader class of abietane diterpenoids isolated from Salvia species, the plant family from which this compound is derived, has demonstrated significant potential in several therapeutic areas. This guide synthesizes the available information on the activities of this class of compounds, which are likely to be relevant to this compound, and provides a framework for future research.

Abietane diterpenoids have shown promising antibacterial, antioxidant, anti-inflammatory, and cytotoxic properties.[1]

Antibacterial Activity

Diterpenes isolated from Salvia species have shown antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

A standard broth microdilution method is used to determine the MIC and MBC of a compound against bacterial strains.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Incubation: An equal volume of the bacterial inoculum is added to each well containing the diluted compound. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Antioxidant Activity

The antioxidant potential of abietane diterpenoids is a key area of interest. Standard assays to evaluate this property include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment: Cells are seeded in a 96-well plate and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: The cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The inhibition of NO production by this compound is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Cytotoxic Activity

Abietane diterpenoids have demonstrated cytotoxic activity against various cancer cell lines, including leukemia and stomach cancer cells.[1]

Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., human leukemia cell line HL-60, or human stomach cancer cell line AGS) are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Synthesis of this compound

The total synthesis of this compound has been achieved through various strategies, highlighting its complex chemical structure. One efficient approach involves an intramolecular [4+2] cycloaddition catalyzed by gold(III) bromide or copper(II) triflate, which forms the core 6-6-6-fused aromatic abietane structure.[1][2] Another reported method utilizes a Suzuki coupling reaction followed by cyclization.[3] A final key step in one synthetic route involves the demethylation of a precursor followed by a mild oxidation to yield this compound.[1]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, based on the known activities of related diterpenoids and other natural products with similar pharmacological profiles, several pathways can be hypothesized as potential targets.

Inflammatory Signaling

A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many anti-inflammatory natural products exert their effects by inhibiting this pathway.

References

1-Oxomiltirone: A Comprehensive Literature Review

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a comprehensive literature review on the abietane diterpenoid, 1-Oxomiltirone. Despite a thorough investigation of available scientific literature, it is important to note that detailed research on the specific biological activities, signaling pathways, and quantitative efficacy of this compound is currently limited. While information on its synthesis and the general properties of related compounds exists, specific data for this compound remains largely unpublished. This review consolidates the available information and identifies key areas for future research.

Chemical Synthesis

The total synthesis of this compound has been successfully achieved and reported in the scientific literature. Methodologies for its synthesis have been detailed, providing a foundational basis for producing the compound for further investigation.

Experimental Protocol: Total Synthesis of this compound

A generalized workflow for the synthesis is presented below.

Caption: Generalized workflow for the total synthesis of this compound.

Biological Activities

Signaling Pathways and Mechanism of Action

A significant gap in the current research landscape is the elucidation of the specific signaling pathways modulated by this compound. While the biological activities of related compounds hint at potential mechanisms, such as the modulation of inflammatory pathways (e.g., NF-κB) or cell survival pathways (e.g., PI3K/Akt), no dedicated studies have been published that specifically investigate the molecular targets and signaling cascades affected by this compound. Without this information, the creation of accurate signaling pathway diagrams is not feasible.

The diagram below illustrates a hypothetical signaling pathway that is often implicated in the anticancer and anti-inflammatory effects of natural products. Future research is needed to determine if this compound interacts with these or other pathways.

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Future Directions and Conclusion

The current body of scientific literature provides a starting point for the investigation of this compound. The successful total synthesis opens the door for producing the compound in quantities sufficient for comprehensive biological evaluation. There is a clear and urgent need for studies to:

-

Quantify the biological activities of this compound, including its cytotoxic, anti-inflammatory, antioxidant, and antibacterial effects, through standardized in vitro assays to determine IC50 and MIC values.

-

Elucidate the mechanism of action by identifying the molecular targets and signaling pathways modulated by this compound.

-

Conduct in vivo studies to assess the efficacy and safety of this compound in relevant disease models.

The Interwoven World of Tanshinones: A Technical Guide to the Relationship Between 1-Oxomiltirone and its Congeners

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between 1-Oxomiltirone and other prominent tanshinones, a class of bioactive abietane diterpenoids derived from the medicinal plant Salvia miltiorrhiza (Danshen). Tanshinones, including tanshinone I, tanshinone IIA, and cryptotanshinone, are renowned for their diverse pharmacological activities. This document elucidates the biosynthetic connections between these compounds, presents comparative biological data, and provides detailed experimental protocols for their study.

The Biosynthetic Tapestry of Tanshinones

The biosynthesis of tanshinones is a complex enzymatic cascade that originates from the general isoprenoid pathway. The journey begins with the formation of the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP), through the methylerythritol phosphate (MEP) pathway in the plastids.[1]

From GGPP, a series of cyclization and oxidation reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, sculpt the characteristic abietane skeleton and introduce the functional groups that define the various tanshinones.[2]

A pivotal intermediate in this pathway is miltiradiene. This tricyclic diterpene serves as the foundational scaffold upon which a variety of oxidative modifications occur. One of the key early steps is the conversion of miltiradiene to ferruginol, a reaction mediated by the cytochrome P450 enzyme CYP76AH1.[1] Ferruginol is a crucial branch point, leading to the synthesis of numerous tanshinones.

While the complete biosynthetic grid is still under active investigation, a proposed pathway suggests that ferruginol can be further oxidized to form miltirone. It is hypothesized that This compound is subsequently formed via the oxidation of miltirone at the C1 position , a reaction likely catalyzed by a specific cytochrome P450 enzyme. Further downstream, these intermediates undergo additional modifications, including hydroxylations, dehydrogenations, and cyclizations, to yield the well-known tanshinones such as tanshinone I, tanshinone IIA, and cryptotanshinone.[3]

Comparative Biological Activities

The structural diversity among tanshinones translates into a spectrum of biological activities. While comprehensive, direct comparative studies are limited, existing data allows for an initial assessment of their relative potencies in key pharmacological areas such as cytotoxicity and anti-inflammatory effects.

Cytotoxicity

The cytotoxic effects of tanshinones against various cancer cell lines have been extensively investigated. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.

| Tanshinone | Cell Line | IC50 (µM) | Reference |

| This compound | Data not available | - | - |

| Tanshinone I | Rh30 (Rhabdomyosarcoma) | > 20 | [4] |

| DU145 (Prostate Cancer) | > 20 | [4] | |

| Tanshinone IIA | Rh30 (Rhabdomyosarcoma) | > 20 | [4] |

| DU145 (Prostate Cancer) | > 20 | [4] | |

| HeLa (Cervical Cancer) | 28.32 | [5] | |

| MCF-7 (Breast Cancer) | 25.14 | [5] | |

| Cryptotanshinone | Rh30 (Rhabdomyosarcoma) | 5.1 | [4] |

| DU145 (Prostate Cancer) | 3.5 | [4] | |

| HeLa (Cervical Cancer) | 35.81 | [5] | |

| MCF-7 (Breast Cancer) | 30.26 | [5] |

Note: The lack of available IC50 data for this compound highlights a significant gap in the current understanding of its cytotoxic potential relative to other tanshinones.

Anti-inflammatory Activity

Tanshinones are known to possess potent anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.

| Tanshinone | Assay | Effect | Reference |

| This compound | Data not available | - | - |

| Tanshinone I | LPS-stimulated macrophages | Inhibition of IL-12, IFN-γ, and PGE2 production. Inhibition of NO, TNF-α, IL-1β, and IL-6 expression. | [6] |

| Tanshinone IIA | LPS-stimulated THP-1 macrophages | Significant inhibition of TNF-α, IL-1β, and IL-8 mRNA and protein expression. | [7] |

| APP/PS1 mice & cultured BV2/U87 cells | Attenuated neuroinflammation via inhibition of RAGE/NF-κB signaling. | [8] | |

| Cryptotanshinone | LPS-stimulated THP-1 macrophages | Significant inhibition of TNF-α, IL-1β, and IL-8 mRNA and protein expression. | [7] |

| Rat model of neuropathic pain | Reduced inflammation by suppressing PI3K/Akt signaling. | [9] |

Experimental Protocols

To facilitate further research into the relationship and activities of this compound and other tanshinones, this section provides detailed methodologies for key experimental procedures.

Extraction and Quantification of Tanshinones by HPLC-DAD

This protocol outlines a robust method for the simultaneous extraction and quantification of various tanshinones from Salvia miltiorrhiza or other biological matrices.

Materials:

-

Dried and powdered Salvia miltiorrhiza root or other sample material.

-

HPLC-grade methanol or ethanol.

-

HPLC system with a Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Pure standards of this compound, tanshinone I, tanshinone IIA, and cryptotanshinone.

-

0.22 µm syringe filters.

Procedure:

-

Extraction: Accurately weigh a known amount of the powdered sample and add a defined volume of methanol or ethanol. Perform ultrasonic extraction for 30-60 minutes.

-

Sample Preparation: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-DAD Analysis:

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. An isocratic or gradient elution can be employed for optimal separation. A common isocratic mobile phase is methanol:water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

-

Detection: Monitor the absorbance at multiple wavelengths, typically around 254 nm and 270 nm, to detect the various tanshinones.

-

-

Quantification:

-

Prepare a series of standard solutions of each pure tanshinone at known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Quantify the amount of each tanshinone in the sample by comparing its peak area to the corresponding calibration curve.

-

Cell Viability Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine the cytotoxic effects of compounds on cultured cells.

Materials:

-

Cultured cells of interest.

-

96-well cell culture plates.

-

Complete cell culture medium.

-

Tanshinone stock solutions (dissolved in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of each tanshinone. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the cells for the desired exposure time (typically 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[10][11][12]

Cytotoxicity Assessment by Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

-

Cultured adherent cells.

-

96-well cell culture plates.

-

Complete cell culture medium.

-

Tanshinone stock solutions (dissolved in DMSO).

-

Cold 10% (w/v) trichloroacetic acid (TCA).

-

0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.

-

1% (v/v) acetic acid.

-

10 mM Tris base solution (pH 10.5).

-

Microplate reader.

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

-

Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Carefully wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add SRB solution to each well and incubate at room temperature for 15-30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 510 and 565 nm.

-

Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.[9][13][14][15][16]

Conclusion and Future Directions

This compound is an integral member of the complex family of tanshinones, biosynthetically linked to other key constituents of Salvia miltiorrhiza. While its precise position in the biosynthetic pathway and its full spectrum of biological activities are yet to be definitively elucidated, its structural relationship to the potent anti-inflammatory and cytotoxic tanshinones suggests it holds significant therapeutic potential.

Future research should focus on:

-

Elucidating the specific cytochrome P450 enzyme(s) responsible for the conversion of miltirone to this compound. This will provide a more complete picture of the tanshinone biosynthetic network.

-

Conducting comprehensive, direct comparative studies of the biological activities of this compound against other major tanshinones. This will enable a clearer understanding of its relative potency and potential therapeutic applications.

-

Investigating the downstream metabolic fate of this compound. Determining whether it serves as a precursor to other known or novel tanshinones will further unravel the complexity of this important class of natural products.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and the broader family of tanshinones for the development of novel therapeutics.

References

- 1. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [dr.lib.iastate.edu]

- 4. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]

- 7. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. canvaxbiotech.com [canvaxbiotech.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

The Biosynthetic Pathway of 1-Oxomiltirone in Salvia miltiorrhiza: A Technical Guide

Abstract

1-Oxomiltirone, also known as miltirone, is a significant abietane-type diterpenoid quinone found in the roots of Salvia miltiorrhiza (Danshen). As a key intermediate and bioactive compound within the broader class of tanshinones, its biosynthetic pathway is of critical interest for pharmaceutical development and metabolic engineering. This technical guide provides a detailed overview of the currently elucidated biosynthetic pathway of this compound, from its primary metabolic precursors to the formation of its characteristic quinone structure. It includes a summary of quantitative data, detailed experimental protocols for key analytical and biochemical assays, and visual diagrams of the core biosynthetic and regulatory pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction

Salvia miltiorrhiza Bunge, a perennial plant in the Lamiaceae family, is a cornerstone of traditional Chinese medicine, where its dried root, Danshen, is used to treat a variety of ailments, particularly cardiovascular and cerebrovascular diseases.[1] The lipophilic fraction of Danshen is rich in a class of diterpenoids known as tanshinones, which are responsible for many of its therapeutic effects.[2] Among these, this compound (miltirone) is a prominent ortho-quinone and a crucial intermediate in the biosynthesis of other pharmacologically important tanshinones, such as cryptotanshinone and tanshinone IIA.[1] Elucidating the precise enzymatic steps that govern its formation is essential for optimizing its production through biotechnological approaches, including microbial fermentation and plant cell cultures.[3]

This guide synthesizes current research to present a comprehensive model of the this compound biosynthetic pathway, detailing the enzymes, intermediates, and regulatory networks involved.

The Core Biosynthetic Pathway

The biosynthesis of this compound, like all tanshinones, is a multi-stage process that begins in the plastids with the methylerythritol 4-phosphate (MEP) pathway and proceeds through the formation of a common diterpene skeleton, which is then elaborately modified by cytochrome P450 monooxygenases (CYPs) and other enzymes.[2][4]

Stage 1: Formation of the Universal Diterpene Precursor, GGPP

The pathway initiates with the condensation of pyruvate and glyceraldehyde-3-phosphate (G3P), the primary metabolites, via the MEP pathway to produce the isomeric C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4] Key enzymes in this stage include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[5] Subsequently, Geranylgeranyl Pyrophosphate Synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to yield the C20 compound, (E,E,E)-geranylgeranyl pyrophosphate (GGPP), the universal precursor for all diterpenoids in the plant.[4][6]

Stage 2: Construction of the Abietane Skeleton

The linear GGPP molecule is cyclized in a two-step reaction to form the tricyclic abietane hydrocarbon skeleton, miltiradiene.

-

SmCPS (Copalyl Diphosphate Synthase): This class II diterpene synthase protonates the terminal olefin of GGPP to initiate a cyclization cascade, forming the bicyclic intermediate (+)-copalyl diphosphate ((+)-CPP).[7]

-

SmKSL (Kaurene Synthase-Like): This class I diterpene synthase facilitates the ionization of the diphosphate group from (+)-CPP, leading to a second cyclization and rearrangement to produce the stable tricyclic olefin, miltiradiene.[7]

Stage 3: Oxidation and Tailoring of the Miltiradiene Scaffold

The final stage involves a series of oxidative modifications to the miltiradiene core, primarily catalyzed by cytochrome P450 enzymes, which are crucial for generating the chemical diversity of tanshinones.

-

Miltiradiene to Ferruginol: The first committed step in the oxidative cascade is the conversion of miltiradiene to ferruginol. This unique four-electron oxidation, involving aromatization of the C-ring and hydroxylation at the C-12 position, is catalyzed by the P450 enzyme CYP76AH1 .[6][8] This enzyme is a critical branch point, channeling the metabolic flux towards tanshinone production.[6]

-

Ferruginol to this compound: The subsequent conversion of ferruginol to this compound is a key step that establishes the ortho-quinone structure characteristic of many bioactive tanshinones. This step involves further oxidation of the aromatic C-ring. While this transformation is a well-accepted hypothetical step in the pathway, the specific enzyme responsible has not yet been definitively characterized and functionally verified.[1] However, research involving RNA interference (RNAi) of a Fe(II)/2-oxoglutarate-dependent dioxygenase, 2OGD5 , resulted in a decreased accumulation of miltirone, suggesting this enzyme may play a role in this conversion, though its direct catalytic activity remains to be confirmed. The broader family of CYP76AK enzymes, such as CYP76AK1, are known to be involved in subsequent modifications, but a dedicated "miltirone synthase" for this specific step is an area of active investigation.

The overall biosynthetic pathway is visualized in the diagram below.

Quantitative Data Summary

Quantitative analysis of enzyme kinetics and metabolite accumulation is vital for understanding pathway flux and identifying rate-limiting steps. Below are summaries of available data.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Product | KM (µM) | kcat/KM (M-1s-1) | Source(s) |

|---|

| CYP76AH1 | Miltiradiene | Ferruginol | 13 ± 3 | 3.4 x 105 |[6] |

Table 2: Metabolite Concentrations in S. miltiorrhiza

| Metabolite | Tissue/Condition | Concentration (mg/g DW) | Source(s) |

|---|---|---|---|

| Miltirone | Roots (various growth periods) | 0.001 - 0.015 | [9] |

| Cryptotanshinone | Hairy roots overexpressing SmWRKY1 | 2.4 - 3.8 | [10] |

| Dihydrotanshinone I | Hairy roots overexpressing SmWRKY1 | 2.0 - 3.0 | [10] |

| Tanshinone I | Hairy roots overexpressing SmWRKY1 | 4.5 - 6.4 | [10] |

| Tanshinone IIA | Hairy roots overexpressing SmWRKY1 | 0.4 - 0.6 | [10] |

| Total Tanshinones | Hairy roots (anti-SmJAZ3 line) | ~1.1 (2.48-fold increase) | [11] |

| Total Tanshinones | Hairy roots (anti-SmJAZ9 line) | ~0.6 (1.35-fold increase) |[11] |

Regulatory Network of Tanshinone Biosynthesis

The production of this compound and other tanshinones is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stimuli such as elicitors. The jasmonate (JA) signaling pathway is a central regulator.

In the resting state, JASMONATE ZIM-DOMAIN (JAZ) proteins (e.g., SmJAZ3, SmJAZ9) act as repressors by binding to and inhibiting transcription factors (TFs).[11] Upon stimulation (e.g., by methyl jasmonate), JA-isoleucine levels rise, leading to the degradation of JAZ proteins via the 26S proteasome. This releases key transcriptional activators, such as SmMYC2 and various SmWRKY TFs (e.g., SmWRKY1, SmWRKY33).[11][12][13] These TFs then bind to the promoters of biosynthetic genes (e.g., SmDXR, SmCPS1, SmKSL1, CYP76AH family genes) to activate their expression and enhance tanshinone production.[13][14]

Furthermore, there is evidence of crosstalk between light and JA signaling, where the light-responsive factor SmHY5 can form a complex with SmBBX proteins to co-regulate tanshinone biosynthetic genes, integrating environmental light cues with the JA defense response.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide representative protocols for key experiments based on published literature.

Protocol: Heterologous Expression and In Vitro Assay of CYP76AH1

This protocol describes the functional characterization of CYP76AH1 by expressing it in Saccharomyces cerevisiae (yeast) and assaying its ability to convert miltiradiene to ferruginol.

1. Yeast Strain and Plasmids:

-

Use a yeast strain engineered for high GGPP production.

-

Clone the full-length cDNA of SmCYP76AH1 and a cytochrome P450 reductase (e.g., SmCPR1) into a yeast expression vector (e.g., pESC-URA).

2. Yeast Transformation and Culture:

-

Transform the engineered yeast strain with the expression plasmids using the lithium acetate/polyethylene glycol method.

-

Select transformants on appropriate synthetic defined (SD) dropout medium.

-

Grow a starter culture in liquid SD medium overnight at 30°C.

-

Inoculate a larger volume of induction medium (e.g., SD medium with galactose instead of glucose) and grow for 48-72 hours at 30°C with shaking.

3. Microsome Isolation:

-

Harvest yeast cells by centrifugation (e.g., 5,000 x g for 10 min).

-

Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, 1 mM DTT).

-

Lyse the cells using glass beads and vigorous vortexing.

-

Centrifuge the lysate at 10,000 x g for 15 min at 4°C to remove cell debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer (e.g., 100 mM potassium phosphate buffer pH 7.25, 20% glycerol) and store at -80°C.

4. In Vitro Enzyme Assay:

-

Prepare the reaction mixture in a final volume of 200 µL containing:

-

100 mM potassium phosphate buffer (pH 7.25)

-

2 mM NADPH

-

Microsomal protein (50-100 µg)

-

Miltiradiene (substrate, e.g., 20 µM, dissolved in DMSO).

-

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by adding an equal volume of ethyl acetate.

5. Product Extraction and Analysis:

-

Vortex the mixture vigorously to extract the products into the ethyl acetate layer.

-

Centrifuge to separate the phases.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a suitable solvent (e.g., hexane or methanol).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare the retention time and mass spectrum with an authentic ferruginol standard.[6]

Protocol: Quantification of this compound in Plant Tissues by HPLC

This protocol provides a general method for the extraction and quantification of this compound and other tanshinones from S. miltiorrhiza root samples.

1. Sample Preparation and Extraction:

-

Dry the S. miltiorrhiza root material at a controlled temperature (e.g., 50°C) and grind into a fine powder.

-

Accurately weigh approximately 0.5 g of the dried powder into a conical flask.

-

Add 25 mL of a suitable extraction solvent (e.g., 75% methanol in water).

-

Perform extraction using ultrasonication for 30-45 minutes at room temperature.

-

Allow the extract to cool, then replenish any lost weight with the extraction solvent.

-

Filter the extract through a 0.22 µm membrane filter into an HPLC vial.

2. HPLC-UV/DAD Conditions:

-

HPLC System: Agilent 1260 or equivalent system with a Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 4.6 × 250 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: Monitor at 270 nm for tanshinones or scan a range (e.g., 200-400 nm) for multiple compounds. The Chinese Pharmacopoeia specifies 270 nm for tanshinone IIA.

-

Injection Volume: 10 µL.

-

Gradient Elution: A typical gradient might be:

-

0-15 min: 10% to 40% B

-

15-32 min: 40% to 90% B

-

32-35 min: Hold at 90% B

-

35-40 min: Return to 10% B and equilibrate. (Note: The gradient must be optimized for the specific column and compounds of interest).

-

3. Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in methanol.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extracts.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

-

Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.[9]

Conclusion and Future Outlook

The biosynthetic pathway of this compound in Salvia miltiorrhiza is a complex and highly regulated process. While the upstream pathway leading to the key intermediate ferruginol is well-characterized, the precise enzymatic steps converting ferruginol to this compound and other downstream tanshinones remain a frontier of research. The identification of CYP76AH1 was a landmark achievement, but the functional characterization of subsequent P450s, dioxygenases, and other tailoring enzymes is necessary to complete the puzzle.[6] Understanding the intricate regulatory network, particularly the roles of various transcription factor families and their interplay with hormonal and environmental signals, offers powerful tools for metabolic engineering. Future work focused on identifying the elusive "miltirone synthase" and other downstream enzymes will be pivotal for the high-yield, sustainable production of this valuable pharmacophore and its derivatives in engineered microbial or plant systems.

References

- 1. A Functional Genomics Approach to Tanshinone Biosynthesis Provides Stereochemical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Regulation and metabolic engineering of tanshinone biosynthesis | John Innes Centre [jic.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Characterization of a 2OGD Involved in Abietane-Type Diterpenoids Biosynthetic Pathway in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological actions and therapeutic applications of Salvia miltiorrhiza depside salt and its active components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptome Analysis of Medicinal Plant Salvia miltiorrhiza and Identification of Genes Related to Tanshinone Biosynthesis | PLOS One [journals.plos.org]

- 10. Biosynthesis of the abietane type diterpene ferruginol in cell cultures of Salvia miltiorrhiza: synthesis of (15S)- and (15R)-[16-2H1]12-O-methylferruginol by enzymatic resolution of 12-O-methyl-16-hydroxyferruginol and stereochemistry of 1,2-methyl migration in the formation of the isopropyl group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Transcriptomic analysis reveals potential genes involved in tanshinone biosynthesis in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility Profile of 1-Oxomiltirone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive framework for determining the solubility profile of 1-Oxomiltirone, a compound of interest in pharmaceutical research. In the absence of publicly available solubility data for this compound, this document provides a detailed, generalized protocol based on established scientific methodologies. It is designed to assist researchers in generating reliable and reproducible solubility data in various solvents, a critical step in early-stage drug development. The guide covers experimental protocols, data presentation, and a visual representation of the experimental workflow.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2][3] this compound is a derivative of Miltirone, a component isolated from Salvia miltiorrhiza, and its therapeutic potential is an area of active investigation. A well-defined solubility profile is essential for advancing the preclinical and clinical development of this compound.

This guide provides a standardized approach to determining the thermodynamic (equilibrium) solubility of this compound in a range of pharmaceutically relevant solvents. The methodologies described are based on the widely accepted shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[4][5][6]

Quantitative Solubility Data Presentation

As no specific solubility data for this compound is currently available in the public domain, Table 1 is presented as a template for researchers to populate with their experimentally determined data. This structured format allows for a clear and comparative overview of the solubility of this compound in various solvents at a specified temperature.

Table 1: Solubility of this compound in Various Solvents at 25°C (Template)

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 10.2 | Experimental Data | Experimental Data | HPLC/UV-Vis |

| Ethanol | 5.2 | Experimental Data | Experimental Data | HPLC/UV-Vis |

| Methanol | 6.6 | Experimental Data | Experimental Data | HPLC/UV-Vis |

| Acetone | 5.1 | Experimental Data | Experimental Data | HPLC/UV-Vis |

| Acetonitrile | 6.2 | Experimental Data | Experimental Data | HPLC/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data | Experimental Data | HPLC/UV-Vis |

| Polyethylene Glycol 400 (PEG 400) | - | Experimental Data | Experimental Data | HPLC/UV-Vis |

| Propylene Glycol | 6.8 | Experimental Data | Experimental Data | HPLC/UV-Vis |

| Ethyl Acetate | 4.4 | Experimental Data | Experimental Data | HPLC/UV-Vis |

| n-Hexane | 0.1 | Experimental Data | Experimental Data | HPLC/UV-Vis |

Experimental Protocols

The following section details the experimental protocols for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (solid, pure form)

-

Selected solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Analytical balance

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is considered the gold standard for determining equilibrium solubility.[4][5][6]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the suspensions to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[4]

-

Quantitative Analysis

The concentration of this compound in the filtered supernatant can be determined using HPLC or UV-Vis spectroscopy.

HPLC is a highly specific and sensitive method for quantifying the concentration of a solute.[7][8]

-

Method Development:

-

Develop a suitable reversed-phase HPLC method for this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid), flow rate, and detection wavelength.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is freely soluble).

-

-

Calibration Curve:

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Sample Analysis:

-

Inject the filtered supernatant (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

UV-Vis spectroscopy offers a simpler and faster method for concentration determination, provided that this compound has a distinct chromophore and the solvent does not interfere with its absorbance.[2][9]

-

Determination of Maximum Wavelength (λmax):

-

Scan a dilute solution of this compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration, which should follow the Beer-Lambert law.[2]

-

-

Sample Analysis:

-

Measure the absorbance of the filtered supernatant (appropriately diluted if necessary) at the λmax.

-

Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a robust framework for researchers to systematically determine the solubility profile of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, comparable data that is essential for the informed progression of this compound in the drug development pipeline. The provided templates and visual workflow are intended to facilitate a clear and organized approach to this fundamental aspect of pharmaceutical research.

References

- 1. improvedpharma.com [improvedpharma.com]

- 2. rootspress.org [rootspress.org]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Oxomiltirone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Oxomiltirone, a significant abietane-type diterpenoid quinone. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data is compiled from the complete spectroscopic characterization following its total synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (400 MHz, CDCl₃) Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.50 | d | 4.4 | 1H | Aromatic H |

| 7.68 | t | 7.7 | 1H | Aromatic H |

| 7.26 | d | 7.8 | 1H | Aromatic H |

| 7.19 (m) | - | - | 1H | Aromatic H |

| 4.19 | d | 13.9 | 1H | CH₂ |

| 4.01 | d | 13.9 | 1H | CH₂ |

| 2.08 (m) | - | - | 1H | CH |

| 1.31 | s | - | 3H | CH₃ |

| 1.01 | d | 6.7 | 3H | CH₃ |

| 0.80 | d | 6.8 | 3H | CH₃ |

Note: The data corresponds to the major ketone form in CDCl₃ solution.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| 212.7 | C=O |

| 154.8 | C |

| 148.7 | C |

| 137.2 | CH |

| 124.3 | C |

| 122.0 | CH |

| 81.2 | C |

| 47.0 | CH₂ |

| 34.8 | CH |

| 23.5 | CH₃ |

| 17.1 | CH₃ |

| 16.1 | CH₃ |

Infrared (IR) Spectroscopic Data

Table 3: IR (KBr) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3495 | O-H Stretching (possible trace of enol form or water) |

| 2969, 2877 | C-H Stretching (aliphatic) |

| 1715 | C=O Stretching (ketone) |

| 1593 | C=C Stretching (aromatic) |

| 1438, 1308 | C-H Bending |

| 1153, 1027 | C-O Stretching |

| 751 | C-H Bending (aromatic) |

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for a related α-hydroxy ketone

| Ionization Mode | Calculated m/z | Found m/z | Formula |

| EI | 222.1489 [M+H]⁺ | 222.1486 | C₁₃H₂₀NO₂ |

Note: The provided HRMS data is for a closely related α-hydroxy ketone synthesized in the same study, illustrating the mass spectrometry technique used. Specific MS data for this compound was not explicitly detailed in the provided snippets, but would be expected to show a molecular ion peak corresponding to its molecular formula (C₂₀H₂₂O₃).

Experimental Protocols

The spectroscopic data presented were acquired using standard analytical techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz NMR spectrometer.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.[1] The solvent used was deuterated chloroform (CDCl₃).[1]

-

Infrared (IR) Spectroscopy: IR spectra were obtained using a Bruker Vector 22 spectrometer.[1] Samples were prepared as potassium bromide (KBr) pellets.[1]

-

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a high-resolution mass spectrometer (LCMS-IT-TOF).[1] Gas Chromatography-Mass Spectrometry (GC-MS) was performed on a Shimadzu GCMS-QP5050A spectrometer using electron ionization (EI) at an ionization voltage of 70 eV.[1]

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structural relationship of this compound to the acquired data.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Relationship between this compound's structure and its spectroscopic data.

References

Initial Biological Activity Screening of 1-Oxomiltirone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxomiltirone, a derivative of miltirone, a key bioactive component isolated from the roots of Salvia miltiorrhiza (Danshen), represents a promising scaffold for drug discovery. Its structural similarity to other pharmacologically active quinone-based compounds suggests a potential for a wide range of biological activities. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, focusing on its cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties. Detailed experimental protocols and data presentation are provided to facilitate further research and development.

Cytotoxicity Screening

The initial assessment of a novel compound's biological activity often begins with evaluating its cytotoxicity against various cell lines. This provides insights into its potential as an anticancer agent and establishes a therapeutic window for other applications. The MTT assay is a widely used colorimetric method to assess cell viability.

Data Presentation: Cytotoxicity of Structurally Related Naphthoquinone-1-oximes

| Compound | HCT-116 (Colon) IC₅₀ (µM) | SF-295 (CNS) IC₅₀ (µM) | NCI-H1975 (Lung) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) |

| Lapachol oxime | > 41.28 | > 41.28 | > 41.28 | 10.20 |

| β-lapachone oxime | 4.84 | 3.84 | 4.84 | 3.84 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., HCT-116, SF-295, NCI-H1975, HL-60)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Cytotoxicity Assay

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases. The ability of a compound to modulate inflammatory responses is a key indicator of its therapeutic potential. A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which produce pro-inflammatory mediators like nitric oxide (NO).

Data Presentation: Inhibition of Nitric Oxide Production

While specific data for this compound is pending, the following table illustrates how to present the inhibitory effects of a test compound on NO production in LPS-stimulated RAW 264.7 macrophages.

| Concentration (µM) | NO Production (% of Control) |

| Control (LPS only) | 100 ± 5.2 |

| 1 | 85.3 ± 4.1 |

| 10 | 52.7 ± 3.5 |

| 50 | 21.9 ± 2.8 |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This protocol describes the measurement of nitrite, a stable product of NO, in the culture supernatant of LPS-stimulated macrophages using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-only control.

Signaling Pathway: NF-κB in Inflammation